3-bromo-1-methylquinolin-2(1H)-one
Overview
Description
3-bromo-1-methylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a bromine atom at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methylquinolin-2(1H)-one typically involves the bromination of 1-methylquinolin-2(1H)-one. The process can be summarized as follows:
Starting Material: 1-methylquinolin-2(1H)-one.
Bromination: The bromination reaction is carried out using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinolinone core can lead to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 3-amino-1-methylquinolin-2(1H)-one or 3-alkoxy-1-methylquinolin-2(1H)-one can be formed.
Oxidation Products: Oxidized derivatives such as quinolinone-4-carboxylic acid.
Reduction Products: Dihydroquinolinone derivatives.
Scientific Research Applications
3-bromo-1-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of quinolinone derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom at the third position and the quinolinone core structure allow it to:
Inhibit Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Induce Apoptosis: In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
3-iodo-1-methylquinolin-2(1H)-one: Similar structure but with an iodine atom instead of bromine.
1-methylquinolin-2(1H)-one: Lacks the halogen substituent at the third position.
Uniqueness
3-bromo-1-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
3-Bromo-1-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H8BrN. The compound features a bromine atom at the third position and a methyl group at the first position of the quinoline core structure. Its synthesis typically involves bromination of 1-methylquinolin-2(1H)-one using reagents such as bromine or N-bromosuccinimide under controlled conditions to achieve regioselectivity .
Synthesis Overview
Step | Reaction Type | Reagents | Conditions | Yield |
---|---|---|---|---|
1 | Bromination | Br₂ or NBS | Controlled temperature | High |
2 | Palladium-catalyzed cross-coupling | Pd catalyst, aryl substituents | Varies by substrate | Excellent |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been screened against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and squamous cell carcinoma, showing notable cytotoxic effects . The mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Anticancer Efficacy
A study evaluated the compound's effect on HepG2 cells, revealing an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Antibacterial Activity
The compound also demonstrates antibacterial properties against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness against resistant strains, making it a candidate for further development as an antibacterial agent .
Table: Antibacterial Activity
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, this compound has been reported to possess anti-inflammatory effects. It inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its reactivity and interaction with biological macromolecules, facilitating its role as an inhibitor of key enzymes involved in cancer progression and bacterial growth.
Research Findings and Future Directions
Recent studies have focused on modifying the structure of this compound to enhance its biological activity and selectivity. The introduction of various substituents at different positions on the quinoline ring has shown promise in improving efficacy against specific targets .
Future research should aim to:
- Explore the structure-activity relationship (SAR) further.
- Conduct in vivo studies to assess pharmacokinetics and toxicity.
- Investigate potential applications in drug formulations for treating resistant infections and cancers.
Properties
IUPAC Name |
3-bromo-1-methylquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMLEUYCWVPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296250 | |
Record name | 3-bromo-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941-91-3 | |
Record name | 941-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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